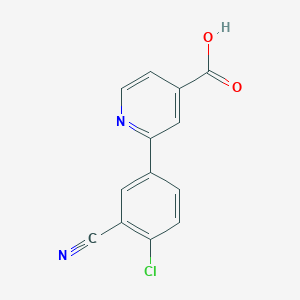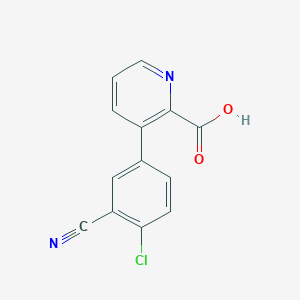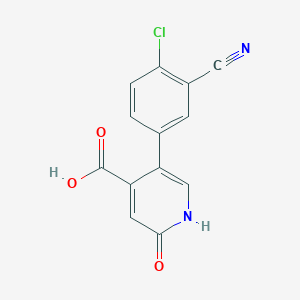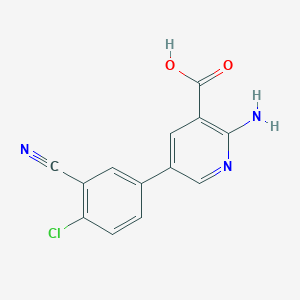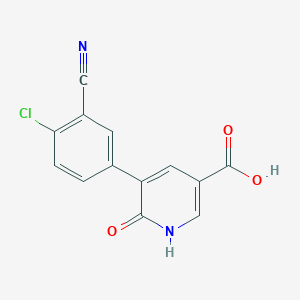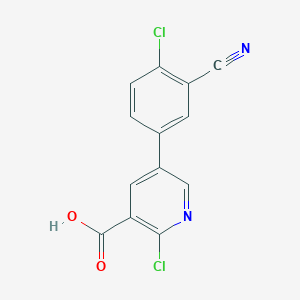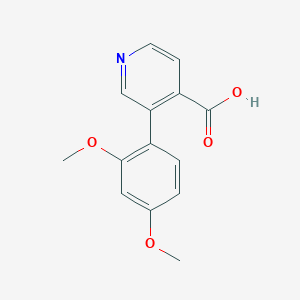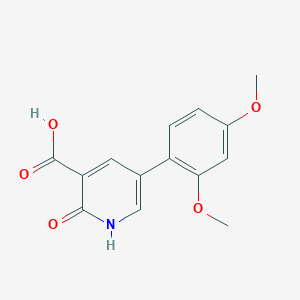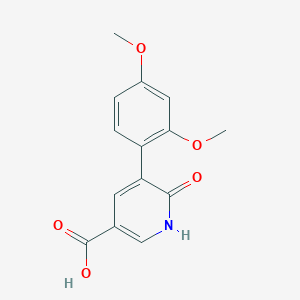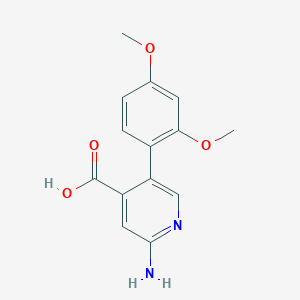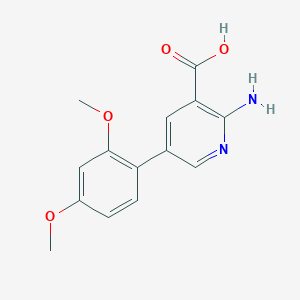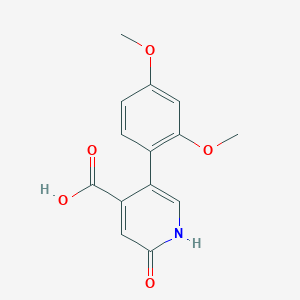
4-(2,4-Dimethoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethoxyphenyl)picolinic acid (2,4-DMPA) is a naturally occurring organic compound that has a variety of applications in scientific research. It is a member of the picolinic acid family, which is found in many plants and microorganisms. 2,4-DMPA is structurally similar to other picolinic acids, but it has a unique chemical composition that makes it particularly useful in laboratory experiments.
科学的研究の応用
4-(2,4-Dimethoxyphenyl)picolinic acid, 95% has a number of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including drugs, polymers, and other organic molecules. It has also been used to study the structure and properties of proteins and other biomolecules. In addition, 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% has been used to study the mechanisms of enzyme catalysis and to identify novel drug targets.
作用機序
The exact mechanism of action of 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules in a manner similar to other picolinic acids. Specifically, it is thought to interact with the active sites of enzymes, thereby altering their catalytic activity. Additionally, it is believed that 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% can interact with other biomolecules, such as DNA, in a manner that influences their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% are not well understood. However, the compound has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes and cyclooxygenase-2. In addition, 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to inhibit the growth of a variety of cancer cell lines. These effects suggest that 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% may have potential therapeutic applications in the treatment of certain diseases.
実験室実験の利点と制限
The main advantage of using 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments is its high purity. This allows for more accurate results and more reliable conclusions. Additionally, 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% is relatively inexpensive and easy to obtain. However, there are some limitations associated with using 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments. For example, the compound can be toxic in high concentrations and can interact with other compounds in unpredictable ways. Furthermore, the exact mechanism of action of 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% is not well understood, which can make it difficult to interpret the results of experiments.
将来の方向性
Given the potential therapeutic applications of 4-(2,4-Dimethoxyphenyl)picolinic acid, 95%, there are a number of potential future directions for research. For example, further research is needed to better understand the exact mechanism of action of 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% and to identify potential therapeutic targets. Additionally, further research is needed to determine the optimal concentrations and dosing regimens for the compound. Finally, further research is needed to identify potential side effects and interactions of 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% with other drugs and compounds.
合成法
4-(2,4-Dimethoxyphenyl)picolinic acid, 95% can be synthesized in a variety of ways. One method involves the reaction of 2,4-dimethoxyphenol with sodium picolinate in an aqueous solution. This reaction produces 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% in high yields and with a high degree of purity. Another method involves the reaction of 2,4-dimethoxyphenol and sodium picolinate in a solvent such as dimethyl sulfoxide. This reaction produces 4-(2,4-Dimethoxyphenyl)picolinic acid, 95% in lower yields, but with a higher degree of purity.
特性
IUPAC Name |
4-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-3-4-11(13(8-10)19-2)9-5-6-15-12(7-9)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWRLIRFZKLDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

